molecular formula C11H14O3 B3190342 1,3-Dioxane, 5-(phenylmethoxy)- CAS No. 41128-92-1

1,3-Dioxane, 5-(phenylmethoxy)-

Cat. No. B3190342
Key on ui cas rn: 41128-92-1
M. Wt: 194.23 g/mol
InChI Key: UAESGIBOJCAHQP-UHFFFAOYSA-N
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Patent
US08501961B2

Procedure details

To a mixture of 17 (100 mg, 0.55 mmol) and paraformaldehyde (17 mg, 0.55 mmol) in EtOAc (10 mL), boron trifluoride etherate (70 μL, 0.55 mmol) was added and the reaction mixture was stirred at 23° C. for 4 h. The organic phase was washed with a saturated solution of NaHCO3, dried and the solvent was removed. The residue was purified by flash-chromatography eluting with a 1:4 mixture of EtOAc and hexanes to afford 84 mg (78%) of O-benzyl-1,3-dioxan-5-ol as a colourless oil. The above compound was dissolved in EtOAc (3 mL), Pd/C was added and the resulting suspension was stirred at rt under a hydrogen atmosphere. After 12 h, the catalyst was filtered off, the filtrate was evaporated in vacuo and the residue (39 mg, 100%) was used in the next step without further purification: 1H NMR (CDCl3) δ 4.93 (d, J=6.3 Hz, 1H), 4.76 (d, J=6.3 Hz, 1H), 3.94-3.84 (m, 4H), 3.64-3.61 (m, 1H), 2.78 (bs, 1H). 13C NMR (CDCl3) δ 94.0, 71.7, 64.1.
Name
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
17 mg
Type
reactant
Reaction Step One
Quantity
70 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH:9]([CH2:12][OH:13])[CH2:10][OH:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C=O.B(F)(F)F.[CH3:20]COCC>CCOC(C)=O>[CH2:1]([O:8][CH:9]1[CH2:10][O:11][CH2:20][O:13][CH2:12]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CO)CO
Name
Quantity
17 mg
Type
reactant
Smiles
C=O
Name
Quantity
70 μL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 23° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The organic phase was washed with a saturated solution of NaHCO3
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash-chromatography
WASH
Type
WASH
Details
eluting with a 1:4 mixture of EtOAc and hexanes

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1COCOC1
Measurements
Type Value Analysis
AMOUNT: MASS 84 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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